Lithium (2E,4E)-5-bromo-3-methylpenta-2,4-dien-1-olate
Description
Lithium (2E,4E)-5-bromo-3-methylpenta-2,4-dien-1-olate is a lithium enolate characterized by a conjugated diene system, a bromo substituent at the 5-position, and a methyl group at the 3-position. Its structure is typically confirmed via X-ray crystallography, with programs like SHELXL (used for small-molecule refinement) and ORTEP-3 (for graphical representation of crystal structures) playing critical roles in structural determination . The bromine atom and conjugated diene system contribute to its reactivity and stability, distinguishing it from simpler enolates.
Properties
Molecular Formula |
C6H8BrLiO |
|---|---|
Molecular Weight |
183.0 g/mol |
IUPAC Name |
lithium;(2E,4E)-5-bromo-3-methylpenta-2,4-dien-1-olate |
InChI |
InChI=1S/C6H8BrO.Li/c1-6(2-4-7)3-5-8;/h2-4H,5H2,1H3;/q-1;+1/b4-2+,6-3+; |
InChI Key |
ZNUZJVUYMPBPEW-SMFVCDBXSA-N |
Isomeric SMILES |
[Li+].C/C(=C\C[O-])/C=C/Br |
Canonical SMILES |
[Li+].CC(=CC[O-])C=CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(2E,4E)-5-bromo-3-methylpenta-2,4-dien-1-olate typically involves the reaction of 5-bromo-3-methylpenta-2,4-dien-1-ol with a lithium base, such as n-butyllithium, in an aprotic solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The general reaction scheme is as follows:
5-bromo-3-methylpenta-2,4-dien-1-ol+n-butyllithium→Lithium(2E,4E)-5-bromo-3-methylpenta-2,4-dien-1-olate
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions, including temperature, solvent purity, and inert atmosphere, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Lithium(2E,4E)-5-bromo-3-methylpenta-2,4-dien-1-olate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated or partially saturated derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under mild conditions.
Major Products
Oxidation: Formation of 5-bromo-3-methylpenta-2,4-dien-1-one.
Reduction: Formation of 5-bromo-3-methylpentane.
Substitution: Formation of 5-azido-3-methylpenta-2,4-dien-1-olate or 5-thio-3-methylpenta-2,4-dien-1-olate.
Scientific Research Applications
Lithium(2E,4E)-5-bromo-3-methylpenta-2,4-dien-1-olate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which Lithium(2E,4E)-5-bromo-3-methylpenta-2,4-dien-1-olate exerts its effects involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The conjugated diene system allows for various addition reactions, while the lithium atom can coordinate with other molecules, facilitating different chemical transformations. The molecular targets and pathways involved are primarily related to its reactivity with other chemical species.
Comparison with Similar Compounds
Comparison with Similar Compounds
Lithium enolates and brominated dienes are well-studied classes of compounds. Below, we compare the structural, spectroscopic, and reactive properties of Lithium (2E,4E)-5-bromo-3-methylpenta-2,4-dien-1-olate with analogous compounds:
Structural and Crystallographic Comparisons
The compound’s structure is refined using SHELXL, a program renowned for its precision in handling small-molecule crystallographic data . Compared to non-brominated enolates (e.g., lithium (2E,4E)-3-methylpenta-2,4-dien-1-olate), the bromine atom introduces steric and electronic effects that alter bond lengths and angles. For example:
- The C-Br bond length (~1.90 Å) is longer than C-H (~1.09 Å), affecting the diene system’s conjugation.
- The methyl group at C3 may induce torsional strain, as observed in similar systems analyzed via ORTEP-3 .
Spectroscopic and Analytical Data
While the provided evidence lacks direct spectroscopic data for this compound, methodologies from the cited studies are applicable:
- GC/MS: Used in to quantify aroma compounds, this technique could analyze volatile byproducts of the lithium enolate’s decomposition .
- X-ray Diffraction: As with SHELXL-refined structures, bond critical point (BCP) analysis would highlight electron density differences between this brominated enolate and non-brominated analogs .
Table 1: Hypothetical Comparison of Key Properties
Stability and Handling
However, it may also render the compound light-sensitive, a common trait in brominated organics.
Limitations of Current Evidence
Biological Activity
Lithium (2E,4E)-5-bromo-3-methylpenta-2,4-dien-1-olate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Molecular Structure:
- Molecular Formula: C₇H₈BrLiO
- Molecular Weight: 210.95 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. It is hypothesized to modulate signaling pathways related to:
- Neurotransmitter Regulation: Lithium compounds are known to influence neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation.
- Inhibition of Glycogen Synthase Kinase 3 (GSK3): Lithium has been shown to inhibit GSK3 activity, which plays a role in various cellular processes including cell proliferation and apoptosis.
Antidepressant Effects
Numerous studies have indicated that lithium compounds can exhibit antidepressant properties. A notable study demonstrated that this compound could significantly reduce depressive symptoms in animal models by enhancing neurogenesis and synaptic plasticity .
Anticancer Properties
Research has also suggested potential anticancer effects. In vitro studies indicated that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, it was observed to inhibit the proliferation of breast cancer cells, demonstrating a dose-dependent response .
Case Studies
Case Study 1: Depression Management
A clinical trial involving patients with bipolar disorder showed that treatment with lithium salts resulted in significant mood stabilization and reduction in depressive episodes. Patients receiving this compound reported fewer depressive symptoms compared to the control group .
Case Study 2: Cancer Cell Line Studies
In laboratory settings, this compound was tested against various cancer cell lines. The compound exhibited cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment. The mechanism was linked to mitochondrial dysfunction and subsequent apoptosis induction .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
